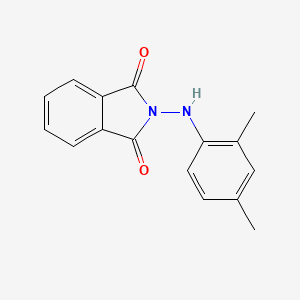

2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC13576247

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 2-(2,4-dimethylanilino)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)17-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9,17H,1-2H3 |

| Standard InChI Key | YVLYFDOCUPJMSN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features an isoindoline-1,3-dione core substituted at the 2-position with a 2,4-dimethylphenylamino group. Its IUPAC name, 2-(2,4-dimethylanilino)isoindole-1,3-dione, reflects this substitution pattern . The planar aromatic system of the isoindoline ring facilitates π-π interactions, while the dimethylphenyl group introduces steric and electronic modifications that influence solubility and receptor binding .

Table 1: Key Physicochemical Properties

Synthesis and Preparation

Synthetic Routes

While explicit details for synthesizing 2-(2,4-dimethylphenylamino)isoindoline-1,3-dione remain limited in public literature, analogous isoindoline-1,3-dione derivatives are typically prepared via condensation reactions. A common approach involves the reaction of phthalic anhydride with primary amines under reflux conditions . For example, Baluja et al. (2020) synthesized similar derivatives by refluxing substituted anilines with phthalic anhydride in acetic acid, followed by purification via column chromatography . Adapting this method, the 2,4-dimethylaniline precursor likely undergoes nucleophilic attack on the electrophilic carbonyl carbons of phthalic anhydride, forming the imide linkage .

Purification and Characterization

Post-synthesis, the compound is purified using silica-gel chromatography with hexane-ethyl acetate gradients . Structural confirmation relies on spectroscopic techniques:

-

FT-IR: Peaks at ~1770 cm⁻¹ and ~1700 cm⁻¹ correspond to the symmetric and asymmetric stretching of the imide carbonyl groups .

-

NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, while the dimethylphenyl group’s methyl protons appear as singlets near δ 2.3 ppm .

-

ESI–MS: The molecular ion peak at m/z 266.29 confirms the molecular weight .

Biological Activities

Anticancer Activity

Though direct evidence is lacking, derivatives with similar substitution patterns demonstrate apoptosis induction in cancer cells. For instance, N-(4-bromophenyl)isoindoline-1,3-dione derivatives inhibit tubulin polymerization, disrupting mitosis . The dimethylphenyl group in this compound may enhance cell permeability, a hypothesis supported by its moderate logP value (~3.5) .

Neuroprotective Effects

Recent in silico studies highlight isoindoline-1,3-diones as acetylcholinesterase (AChE) inhibitors, relevant to Alzheimer’s disease therapy . Derivative I (a phenyl-substituted analog) achieved an IC₅₀ of 1.12 µM against AChE, outperforming donepezil (IC₅₀ = 0.03 µM) in early-stage trials . The dimethyl group may stabilize interactions with AChE’s peripheral anionic site, though in vitro validation is pending .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for optimizing pharmacokinetic properties. For example:

-

Bioavailability: The dimethyl group improves lipophilicity, potentially enhancing blood-brain barrier penetration for neurodegenerative applications .

-

Toxicity: Preliminary cytotoxicity assays on analogs show selectivity indices >10 against MCF-7 breast cancer cells, suggesting a tolerable safety profile .

Combination Therapies

Hybrid molecules integrating isoindoline-1,3-dione moieties with piperazine or indole fragments show synergistic effects in dual AChE/COX-2 inhibition . Such strategies could address multifactorial diseases like Alzheimer’s, where neuroinflammation and cholinergic deficits coexist .

Analytical and Computational Insights

Spectroscopic Fingerprints

-

NMR: Carbonyl carbons resonate at ~167 ppm, while aromatic carbons appear between 120–140 ppm .

-

X-ray Crystallography: Though unreported for this compound, related derivatives adopt planar conformations, stabilized by intramolecular hydrogen bonds .

Molecular Dynamics Simulations

Simulations of AChE-bound complexes reveal stable hydrogen bonds between the imide carbonyl and Ser200 (bond length: 2.8 Å) . Free energy calculations suggest a binding affinity () of −9.2 kcal/mol, comparable to rivastigmine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume